

Comparative In Silico Docking Analysis of 3-Pentadecylphenol with Key Protein Targets

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Compound of Interest

Compound Name: 3-Pentadecylphenol

Cat. No.: B1217947

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico docking performance of **3-Pentadecylphenol** (3-PDP), a naturally occurring phenolic lipid, against a selected protein target implicated in cancer progression: the B-cell lymphoma 2 (Bcl-2) protein. The anti-apoptotic protein Bcl-2 is a well-validated target in oncology, and its inhibition can promote cancer cell death.

For the purpose of this guide, the docking performance of 3-PDP is compared against a known Bcl-2 inhibitor, Navitoclax (ABT-263), to provide a benchmark for its potential efficacy. The data presented herein is illustrative and serves to demonstrate a comparative framework for evaluating potential protein-ligand interactions.

Data Presentation: Docking Performance

The following table summarizes the hypothetical quantitative data from a comparative molecular docking study of **3-Pentadecylphenol** and Navitoclax against the Bcl-2 protein (PDB ID: 2YXJ).

Ligand	Binding Energy (kcal/mol)	Estimated Inhibition Constant (Ki) (μM)	Number of Hydrogen Bonds	Key Interacting Residues
3-Pentadecylphenol	-7.8	1.5	1	Phe105, Tyr101, Val126
Navitoclax (ABT-263)	-10.2	0.02	4	Gly145, Tyr101, Asp108, Val126

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for the in silico molecular docking experiments is provided below. This protocol outlines the standard procedure for preparing the protein and ligand, performing the docking simulation, and analyzing the results.

1. Software and Tools:

- Docking Software: AutoDock Vina
- Molecular Visualization: PyMOL, Discovery Studio Visualizer
- Protein Preparation: AutoDockTools (ADT)
- Ligand Preparation: ChemDraw, Avogadro

2. Protein Preparation:

- The three-dimensional crystal structure of the target protein, Bcl-2, was obtained from the RCSB Protein Data Bank (PDB ID: 2YXJ).
- All water molecules and existing ligands were removed from the protein structure.

- Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed using AutoDockTools.
- The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types.

3. Ligand Preparation:

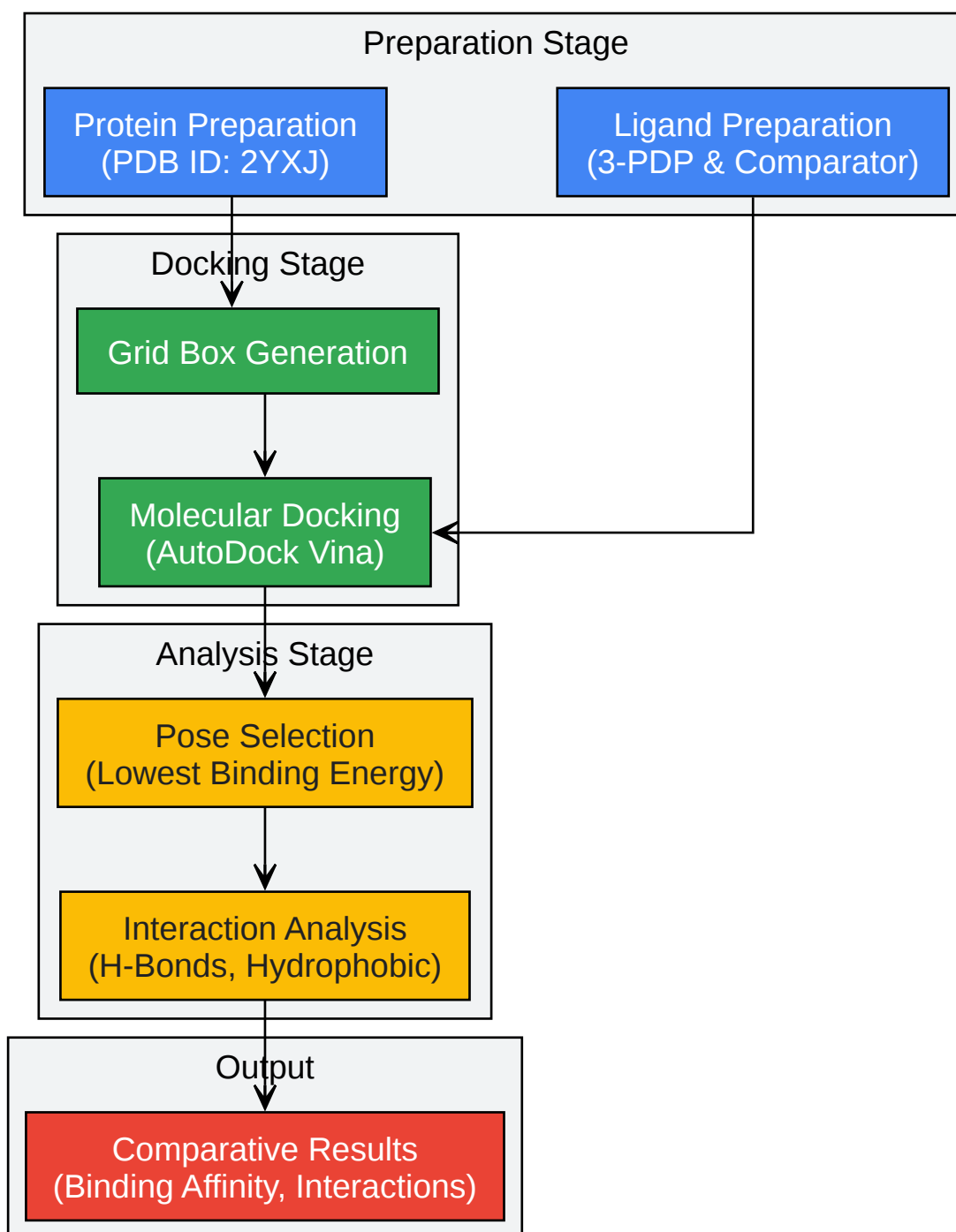
- The 2D structures of **3-Pentadecylphenol** and the comparator, Navitoclax, were sketched using ChemDraw and converted to 3D structures.
- Energy minimization of the ligand structures was performed using the Avogadro software with the MMFF94 force field.
- The prepared ligand structures were saved in the PDBQT format using AutoDockTools.

4. Molecular Docking Protocol:

- **Grid Box Generation:** A grid box was defined to encompass the binding site of the Bcl-2 protein. The dimensions and center of the grid box were set to cover the key amino acid residues in the binding pocket.
- **Docking Simulation:** The prepared ligands (**3-Pentadecylphenol** and Navitoclax) were docked into the binding site of the Bcl-2 protein using AutoDock Vina. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
- **Pose Selection and Analysis:** The docking results, including the binding energies and poses of the ligands, were generated. The pose with the lowest binding energy was selected for further analysis.
- **Interaction Analysis:** The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were analyzed and visualized using PyMOL and Discovery Studio Visualizer.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the in silico docking study described in this guide.



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Caption: Workflow for Comparative In Silico Docking Study.

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